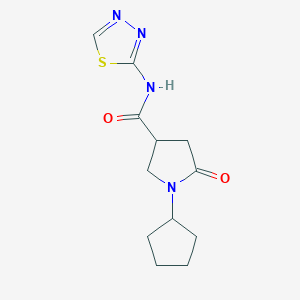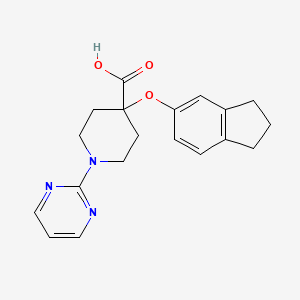![molecular formula C18H24N2O2 B5400561 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, also known as SMM-189, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). It has been shown to have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
作用機序
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one acts as a selective antagonist of the MC4R by binding to the receptor and preventing the activation of downstream signaling pathways. The MC4R is expressed in the hypothalamus and other regions of the brain that regulate energy homeostasis. Activation of MC4R leads to the activation of the cAMP-PKA pathway, which leads to decreased food intake and increased energy expenditure. Inhibition of MC4R by 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one leads to the opposite effect, increasing food intake and decreasing energy expenditure.
Biochemical and Physiological Effects:
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been shown to have significant effects on energy homeostasis in animal models of obesity. It has been shown to decrease food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated by the inhibition of MC4R signaling in the hypothalamus and other regions of the brain that regulate energy homeostasis.
実験室実験の利点と制限
One advantage of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one in lab experiments is its selectivity for the MC4R. This allows for more precise manipulation of the MC4R signaling pathway without affecting other signaling pathways. However, one limitation of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one and its therapeutic applications. One direction is to further explore its potential as a treatment for obesity and other metabolic disorders. Another direction is to investigate its effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to optimize the synthesis and potency of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, which may lead to the development of more effective therapeutic agents.
合成法
The synthesis of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one involves a series of chemical reactions starting from 2-methyl-2,3-dihydro-1H-indole. The first step is the protection of the amino group with tert-butyloxycarbonyl (BOC) to give BOC-protected indole. The second step involves the reaction of BOC-protected indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the TEMPO adduct. The third step involves the removal of the BOC group and the reaction of the resulting amine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to give the boronic acid ester. The final step involves the coupling of the boronic acid ester with 2-oxo-1-pyrrolidineacetamide to give 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one.
科学的研究の応用
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. It has been shown to be a selective antagonist of the MC4R, which is a key regulator of energy homeostasis. Activation of MC4R leads to decreased food intake and increased energy expenditure, while inhibition of MC4R has the opposite effect. 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
特性
IUPAC Name |
1-tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-9-13-7-5-6-8-15(13)20(12)17(22)14-10-16(21)19(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZJHXCCOXOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)


![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)